

2,2'-Bithiophene-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2'-Bithiophene-5-carboxylic acid

Cat. No.: B1220506

[Get Quote](#)

An In-Depth Technical Guide to 2,2'-Bithiophene-5-carboxylic acid

Introduction

2,2'-Bithiophene-5-carboxylic acid (BTCA) is a heterocyclic organic compound that has garnered significant attention within the scientific community. Structurally, it consists of two thiophene rings linked at the 2 and 2' positions, with a carboxylic acid functional group attached at the 5-position of one of the rings. This arrangement results in a conjugated system that imparts unique electronic and optical properties, making it a valuable building block in materials science and a molecule of interest in medicinal chemistry. This guide provides a comprehensive overview of BTCA, detailing its fundamental properties, synthesis, characterization, and key applications for researchers and professionals in drug development and materials science.

Core Molecular and Physical Properties

The utility of any chemical compound is fundamentally dictated by its intrinsic properties. For BTCA, its molecular structure gives rise to characteristics that are highly desirable for the development of functional organic materials.

Molecular Identity

- Chemical Formula: $C_9H_6O_2S_2$ [1][2][3][4][5]
- Molecular Weight: Approximately 210.28 g/mol [1]

- IUPAC Name: 5-thiophen-2-ylthiophene-2-carboxylic acid[1]
- CAS Number: 2060-55-1[1][2][3][5]
- Common Synonyms: 2,2'-bithiophene-5-CA, 5-carboxy-2,2'-bithiophene, 5-(2-thienyl)-2-thiophenecarboxylic acid[1][6]

Below is the chemical structure of **2,2'-Bithiophene-5-carboxylic acid**.

Caption: Chemical structure of **2,2'-Bithiophene-5-carboxylic acid**.

Physicochemical Data

A summary of the key physical and chemical properties of BTCA is presented in the table below. These parameters are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Appearance	Solid	[6]
Molecular Formula	C ₉ H ₆ O ₂ S ₂	[1][2][4]
Molecular Weight	~210.3 g/mol	[1][3]
Melting Point	183-184 °C	[6]
Flash Point	177 °C	[2]
UV-Vis Absorption	λ _{max} ≈ 376-409 nm	[1]
Fluorescence	Emits in the blue to bluish-green region	[1]
Storage	Keep in a dark place, sealed in dry, 2-8°C	

The extensive π-conjugation across the two thiophene rings is responsible for the compound's strong absorption in the near-ultraviolet region, corresponding to π-π* electronic transitions.[1] This property is fundamental to its application in optoelectronic devices. In the solid state, the crystal structure is significantly influenced by intermolecular hydrogen bonding between the

carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric arrangements.^[1]

Synthesis and Methodologies

Several synthetic routes to **2,2'-Bithiophene-5-carboxylic acid** have been established, each with distinct advantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

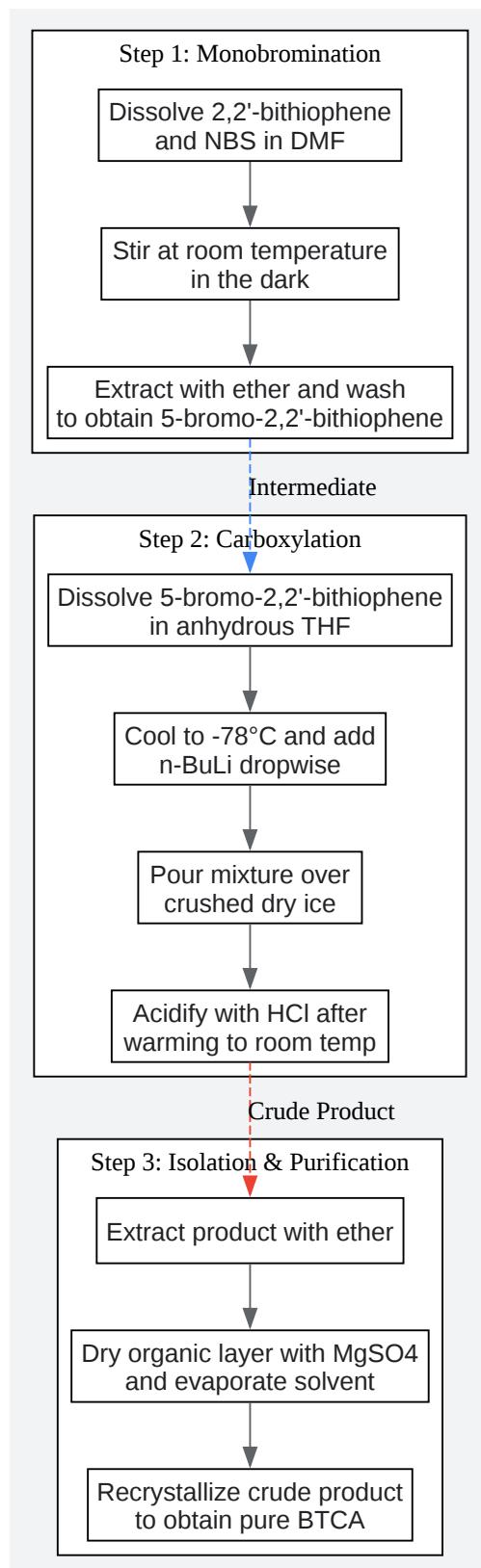
Common Synthetic Approaches

- Bromination and Carboxylation: This is a widely employed strategy that begins with the bromination of 2,2'-bithiophene. The resulting brominated intermediate then undergoes carboxylation to introduce the carboxylic acid group. This method can achieve high yields, particularly when using n-butyllithium at cryogenic temperatures.^[1]
- Fieselmann Thiophene Synthesis: This reaction provides a versatile approach for creating substituted thiophene rings. It is particularly useful for preparing derivatives of BTCA with various substituents on the thiophene backbone.^{[1][7]}

The selection of solvent is critical for optimizing reaction outcomes. Polar aprotic solvents such as tetrahydrofuran (THF) and 1,4-dioxane have shown excellent performance by providing good solubility for substrates and maintaining catalyst stability.^[1]

Detailed Experimental Protocol: Bromination-Carboxylation Sequence

This protocol describes a representative lab-scale synthesis of BTCA.


Objective: To synthesize **2,2'-Bithiophene-5-carboxylic acid** from 2,2'-bithiophene.

Materials:

- 2,2'-bithiophene
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)

- n-Butyllithium (n-BuLi) in hexanes
- Dry ice (solid CO₂)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)

Workflow Diagram:

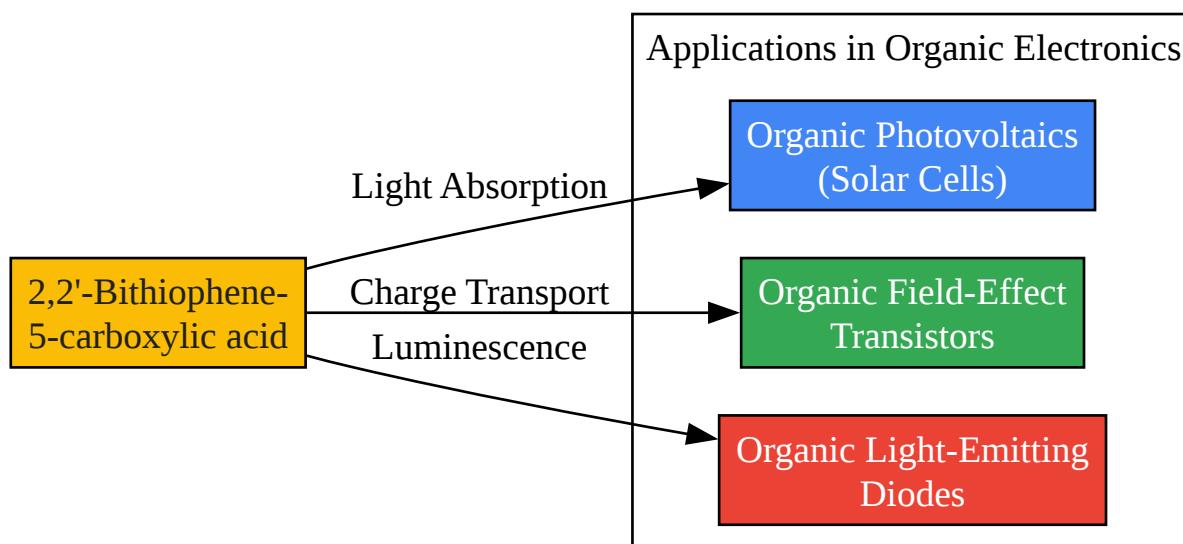
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of BTCA via bromination and carboxylation.

Procedure:

- Monobromination:
 - In a flask protected from light, dissolve 2,2'-bithiophene and one molar equivalent of N-Bromosuccinimide (NBS) in dimethylformamide (DMF).
 - Stir the reaction mixture at room temperature for 12-24 hours.
 - Pour the mixture into water and extract the product with diethyl ether.
 - Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-2,2'-bithiophene.
- Carboxylation:
 - Dissolve the 5-bromo-2,2'-bithiophene intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to -78°C using a dry ice/acetone bath.
 - Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70°C.
 - After stirring for 1 hour, pour the reaction mixture over an excess of crushed dry ice.
 - Allow the mixture to warm to room temperature.
 - Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~1.
- Workup and Purification:
 - Extract the aqueous mixture with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent via rotary evaporation to obtain the crude product.

- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2,2'-Bithiophene-5-carboxylic acid**.


Applications and Scientific Relevance

The unique structure of BTCA makes it a versatile component in several high-technology and biomedical fields.

Organic Electronics

BTCA is a key building block for π -conjugated oligomers and polymers used in organic electronic devices.^[7] Its rigid, planar structure and electron-rich thiophene rings facilitate efficient charge transport.

- Organic Photovoltaics (OPVs): Its ability to absorb light makes it a candidate for use in the active layer of organic solar cells, where it can contribute to light harvesting and charge generation.^[1]
- Organic Field-Effect Transistors (OFETs): Polymers derived from BTCA can act as the semiconducting layer in OFETs, which are essential components for flexible electronics and displays.^[1]
- Organic Light-Emitting Diodes (OLEDs): The conjugated backbone of BTCA-based materials can be tailored to emit light of specific wavelengths, making them suitable for use in OLED displays.

[Click to download full resolution via product page](#)

Caption: Role of BTCA as a building block in organic electronics.

Biomedical and Pharmaceutical Research

The biological activity of BTCA is an emerging area of interest.

- Drug Development: The compound has shown potential for targeting diseases related to oxidative stress and inflammation.^[1] It has also been observed to possess anti-inflammatory properties, possibly through the inhibition of cyclooxygenase enzymes.^[2]
- Biosensors: The ability of the bithiophene moiety to interact with biomolecules makes it a candidate for the development of novel sensors.^[1]
- Cellular Interactions: Studies indicate that BTCA can influence cell signaling pathways and modulate the activity of certain enzymes and transcription factors, thereby affecting gene expression.^[1]

Safety and Handling

According to safety data, **2,2'-Bithiophene-5-carboxylic acid** is classified as a hazardous substance. It is reported to cause skin and serious eye irritation and may lead to respiratory irritation upon inhalation.^{[1][8]}

Precautionary Measures:

- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

Conclusion

2,2'-Bithiophene-5-carboxylic acid is a compound of significant scientific and commercial interest. Its well-defined molecular structure gives rise to valuable optical and electronic properties that are being harnessed in the field of organic electronics. Furthermore, its emerging biological activities suggest a promising future in pharmaceutical research and development. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to innovate with this versatile molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,2'-Bithiophene-5-carboxylic acid | 2060-55-1 [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labshake.com [labshake.com]
- 5. 2,2-Bithiophene-5-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. [2,2'-Bithiophene]-5-carboxylic acid | Porphynet [porphyrin.net]
- 7. pubs.acs.org [pubs.acs.org]

- 8. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,2'-Bithiophene-5-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220506#2-2-bithiophene-5-carboxylic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com